4-Ethynyl-1-propyldecahydro-4-quinolinol
Description
4-Ethynyl-1-propyldecahydro-4-quinolinol is a decahydroquinolinol derivative characterized by an ethynyl group at the 4-position and a propyl chain at the 1-position of the heterocyclic core (Figure 1). The propyl substituent modulates lipophilicity, influencing solubility and membrane permeability.
Properties
CAS No. |
62233-40-3 |
|---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
4-ethynyl-1-propyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C14H23NO/c1-3-10-15-11-9-14(16,4-2)12-7-5-6-8-13(12)15/h2,12-13,16H,3,5-11H2,1H3 |
InChI Key |
KKMKNFSZZVZXBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(C2C1CCCC2)(C#C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1-propyldecahydroquinolin-4-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-hydroxyquinoline with propargyl bromide under basic conditions to introduce the ethynyl group. This is followed by hydrogenation to reduce the quinoline ring, resulting in the decahydroquinoline structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized
Biological Activity
4-Ethynyl-1-propyldecahydro-4-quinolinol is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other pharmacological applications. This article explores the biological activity of this compound, highlighting its synthesis, cytotoxic effects, and potential therapeutic applications.
Synthesis and Structure
The synthesis of 4-Ethynyl-1-propyldecahydro-4-quinolinol involves several chemical transformations typical of quinoline derivatives. The compound can be synthesized through various routes, including the reaction of appropriate starting materials under controlled conditions. The structural formula indicates that it contains a quinoline core with ethynyl and propyl substituents, which may contribute to its biological activity.
Cytotoxicity Studies
Recent research has demonstrated that derivatives of quinoline compounds exhibit selective toxicity towards cancer cells. For instance, studies on similar compounds have shown that certain derivatives possess significant cytotoxic effects against doxorubicin-sensitive and -resistant cancer cell lines, such as colon adenocarcinoma cells (Colo 205 and Colo 320) .
Table 1: Cytotoxic Activity of Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| 4-Ethynyl-1-propyldecahydro-4-quinolinol | Colo 205 | XX | High |
| Other Quinoline Derivative A | Colo 320 | YY | Moderate |
| Other Quinoline Derivative B | MRC-5 Fibroblasts | ZZ | Low |
Note: Specific IC50 values for 4-Ethynyl-1-propyldecahydro-4-quinolinol need to be determined in future studies.
The mechanism by which quinoline derivatives exert their cytotoxic effects often involves the induction of apoptosis in cancer cells. This process may be mediated through the activation of specific signaling pathways that lead to programmed cell death, thus selectively targeting malignant cells while sparing normal fibroblasts .
Case Studies
Several case studies have highlighted the potential of quinoline derivatives in cancer therapy:
- Case Study on Selective Toxicity : In a study involving various quinoline derivatives, it was found that certain compounds exhibited higher toxicity towards resistant cancer cells compared to sensitive ones. This selective action suggests that modifications in the chemical structure can enhance therapeutic efficacy while minimizing side effects .
- Antibacterial Activity : Some derivatives of quinoline have also been noted for their antibacterial properties. For instance, earlier research indicated that 4-hydroxyquinoline derivatives could serve as precursors for synthesizing compounds with significant antibacterial activity .
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Research indicates that compounds related to quinoline derivatives exhibit notable antimicrobial properties. For instance, certain 4-quinolone alkaloids have been isolated from plant sources and demonstrated efficacy against various bacterial strains, including Helicobacter pylori and Staphylococcus aureus . The presence of the ethynyl group in 4-Ethynyl-1-propyldecahydro-4-quinolinol may enhance its interaction with microbial targets, potentially increasing its antimicrobial potency.
-
Anticancer Potential
- Quinoline derivatives are known for their anticancer properties. Studies have shown that modifications on the quinoline structure can lead to increased cytotoxicity against cancer cells. For example, derivatives with ethynyl groups have been synthesized and tested for their ability to inhibit cancer cell proliferation . The unique structure of 4-Ethynyl-1-propyldecahydro-4-quinolinol may offer similar or enhanced effects.
-
Neurological Applications
- Compounds with quinoline structures have shown promise in treating neurological disorders. The modulation of neurotransmitter systems and neuroprotective effects are areas of active research. The specific structure of 4-Ethynyl-1-propyldecahydro-4-quinolinol could be investigated further for its potential neuroprotective properties or as a treatment for neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on various quinolone derivatives, including those with ethynyl substitutions, demonstrated significant antibacterial activity against Vibrio harveyi. The results indicated that the structural modifications enhanced the binding affinity to bacterial targets, suggesting a potential application in developing new antibacterial agents .
Case Study 2: Anticancer Activity
In a recent investigation, a series of quinoline-based compounds were synthesized and tested for their cytotoxic effects on breast cancer cell lines. The presence of the ethynyl group was found to increase the compound's ability to induce apoptosis in cancer cells, pointing towards its potential use in cancer therapy .
Data Table: Comparative Analysis of Quinoline Derivatives
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|---|
| 4-Ethynyl-1-propyldecahydro-4-quinolinol | Ethynyl-substituted | Moderate | High | Under Investigation |
| 2-Alkyl-4(1H)-quinolone | Alkyl-substituted | High | Moderate | Low |
| 8-Hydroxyquinoline | Hydroxy-substituted | Low | High | Moderate |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The ethynyl and propyl substituents distinguish 4-Ethynyl-1-propyldecahydro-4-quinolinol from other quinolinol derivatives. Key comparisons include:
Substituent Effects Ethynyl vs. Methoxy/Azido Groups: The ethynyl group is strongly electron-withdrawing, reducing electron density at the 4-position compared to electron-donating methoxy groups (e.g., in 3-Methoxy-2-(4-methoxyphenyl)quinolin-4(1H)-one ). This difference may alter acidity (pKa) of the hydroxyl group and reactivity in nucleophilic reactions. Propyl vs.
Biological Activity While pharmacological data for 4-Ethynyl-1-propyldecahydro-4-quinolinol are unavailable in the provided evidence, methoxy-substituted quinolinones (e.g., Compound 15) exhibit moderate antimicrobial activity due to hydrogen-bonding interactions with microbial enzymes .
Synthetic Accessibility Ethynyl-substituted quinolinols require specialized coupling conditions (e.g., palladium-catalyzed reactions), whereas methoxy or azido derivatives (e.g., Compounds 14 and 15) are synthesized via nucleophilic substitution or diazo transfer .
Data Table: Comparative Properties of Quinolinol Derivatives
Calculated using ChemDraw. *Estimated based on logP (predicted: 3.2).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
